

physicochemical properties of p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-O-Desmethyl Verapamil*

Cat. No.: *B020614*

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **p-O-Desmethyl Verapamil**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **p-O-Desmethyl Verapamil**, a primary metabolite of the calcium channel blocker, Verapamil. This document includes quantitative data, detailed experimental protocols for key physicochemical parameters, and a visualization of its metabolic pathway.

Core Physicochemical Properties

p-O-Desmethyl Verapamil, also known by its synonyms D 702 and PR 24, is a significant human metabolite of Verapamil.^{[1][2][3]} Its physicochemical characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

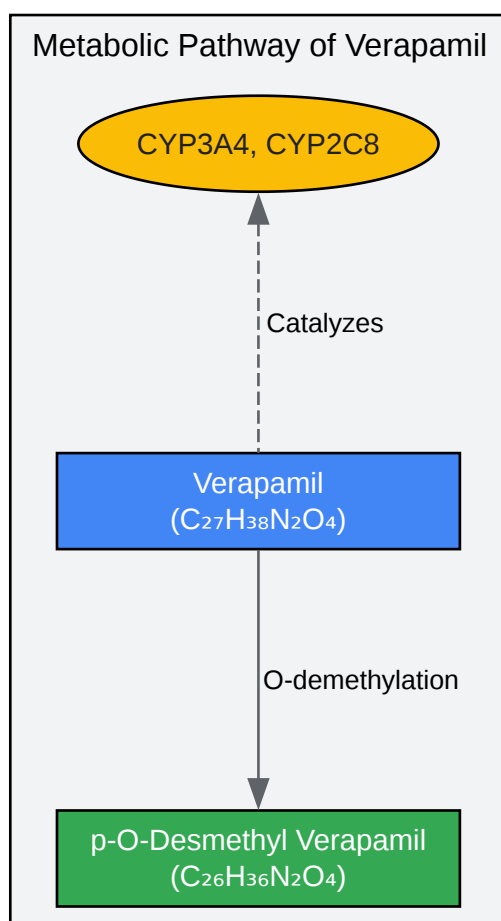
Data Summary

The quantitative physicochemical properties of **p-O-Desmethyl Verapamil** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile	[3][4]
CAS Number	77326-93-3	[1][5][6]
Chemical Formula	C ₂₆ H ₃₆ N ₂ O ₄	[1][5][6]
Molecular Weight	440.58 g/mol	[5][6][7]
Appearance	Brown Low-Melting Solid	[1][2][8]
Boiling Point	600°C at 760 mmHg	[5]
Density	1.091 g/cm ³	[5]
logP (Octanol-Water Partition Coefficient)	4.79	[5]
Computed XLogP3	3.5	[3]
Solubility	Slightly soluble in Chloroform and Methanol.	[2]
Storage Conditions	-20°C, under an inert atmosphere. The compound is noted to be hygroscopic.	[1][2][5]

Metabolic Pathway

p-O-Desmethyl Verapamil is formed from its parent compound, Verapamil, through O-demethylation, one of the main metabolic reactions alongside N-dealkylation and N-demethylation.[9] This biotransformation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8.[9][10] Understanding this pathway is essential for predicting drug-drug interactions and metabolic clearance.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Verapamil to **p-O-Desmethyl Verapamil**.

Experimental Protocols

The determination of key physicochemical parameters like pKa, logP, and solubility requires standardized experimental methodologies. Below are detailed protocols commonly employed in pharmaceutical research.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for predicting the ionization state of a compound at different physiological pH values, which influences its solubility, permeability, and binding characteristics. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.^{[11][12]}

Method: Potentiometric Titration[12][13]

This high-precision technique involves titrating the compound with a strong acid or base and monitoring the pH change.[12]

- **Sample Preparation:** A precise amount of **p-O-Desmethyl Verapamil** is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility. A typical concentration required is at least 10^{-4} M.[12]
- **Titration:** The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using an automated titrator.[13]
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant.
- **Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the slope of the curve is steepest, is identified. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[13]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets. The shake-flask method is the traditional and most widely accepted technique.[11][14]

Method: Shake-Flask Method[11]

- **Phase Preparation:** Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.
- **Partitioning:** A known amount of **p-O-Desmethyl Verapamil** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other pre-saturated phase in a separation funnel.

- **Equilibration:** The mixture is shaken gently at a constant temperature for a set period (e.g., 24 hours) to allow for complete partitioning and equilibration of the solute between the two phases.
- **Phase Separation:** The mixture is allowed to stand until the two phases are clearly separated.
- **Quantification:** The concentration of **p-O-Desmethyl Verapamil** in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[\[15\]](#)

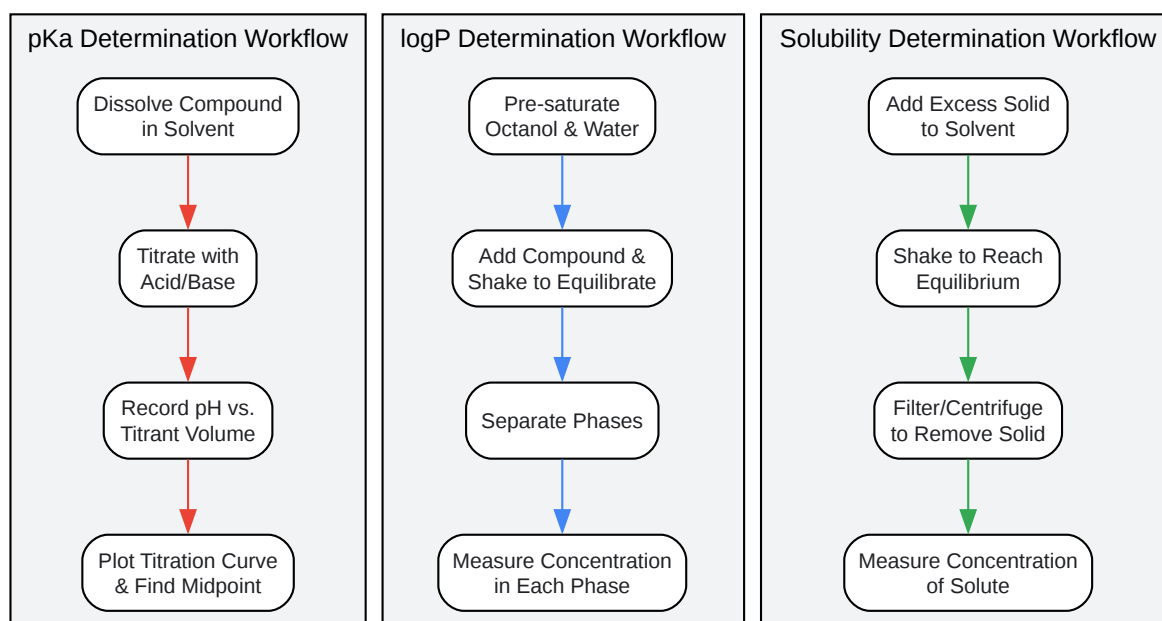
Determination of Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility is typically determined using the shake-flask method.[\[16\]](#)

Method: Equilibrium Shake-Flask Solubility[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Sample Preparation:** An excess amount of solid **p-O-Desmethyl Verapamil** is added to a vial containing a known volume of the desired aqueous medium (e.g., water, buffer of a specific pH).
- **Equilibration:** The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed visually.[\[16\]](#)
- **Sample Separation:** After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV.

- Results: The solubility is reported in units such as mg/mL or $\mu\text{g/mL}$ at the specified temperature and pH.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. usbio.net [usbio.net]
- 3. N-Desmethylverapamil | C₂₆H₃₆N₂O₄ | CID 157039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-O-Desmethyl Verapamil | LGC Standards [lgcstandards.com]

- 5. lookchem.com [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. acdlabs.com [acdlabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. education.com [education.com]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- To cite this document: BenchChem. [physicochemical properties of p-O-Desmethyl Verapamil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020614#physicochemical-properties-of-p-o-desmethyl-verapamil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com